molecular formula C17H25ClN2O2 B14164077 N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride CAS No. 6547-50-8

N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride

Cat. No.: B14164077
CAS No.: 6547-50-8
M. Wt: 324.8 g/mol
InChI Key: OOLDQFGRKLYBKC-UHFFFAOYSA-N
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Description

N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a propionyl group, and an indanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride typically involves the reaction of N-methyl-1-indanamine with 2-chloropropionyl chloride in the presence of a base, followed by the introduction of morpholine. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the propionyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Morpholinoethyl)-N-methyl-1-indanamine hydrochloride
  • N-(2-Piperidinopropionyl)-N-methyl-1-indanamine hydrochloride
  • N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride

Uniqueness

N-(2-Morpholinopropionyl)-N-methyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propionyl group provide versatility in chemical reactions and potential interactions with biological targets, setting it apart from similar compounds.

Properties

CAS No.

6547-50-8

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3-morpholin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c1-18(16-7-6-14-4-2-3-5-15(14)16)17(20)8-9-19-10-12-21-13-11-19;/h2-5,16H,6-13H2,1H3;1H

InChI Key

OOLDQFGRKLYBKC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)CCN3CCOCC3.Cl

Origin of Product

United States

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